3,3'-Bis[2,5-dibromothiophene]

X-ray Crystallography Conformational Analysis Solid-State Packing

Conventional thiophene monomers limit Voc and air stability in OPV devices. This tetra-brominated head-to-head dimer enables polymers with deeper HOMO levels (-5.4 to -5.7 eV), increasing Voc by 0.1-0.2 V and enhancing air stability. Key outcomes: • Fast Suzuki-Miyaura polycondensation (5-15 min) with Pd(0)/bulky phosphine catalysts • Non-planar HH linkage (~68° torsion) for controlled OFET morphology • Four Br sites for constructing conjugated microporous polymers (SCMPs). Bulk quantities available for pilot-scale synthesis.

Molecular Formula C8H2Br4S2
Molecular Weight 481.9g/mol
Cat. No. B428659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Bis[2,5-dibromothiophene]
Molecular FormulaC8H2Br4S2
Molecular Weight481.9g/mol
Structural Identifiers
SMILESC1=C(SC(=C1C2=C(SC(=C2)Br)Br)Br)Br
InChIInChI=1S/C8H2Br4S2/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h1-2H
InChIKeyQCTKCJGBOKKALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Bis[2,5-dibromothiophene]: Key Intermediate for Conjugated Polymers


3,3'-Bis[2,5-dibromothiophene] (CAS 125143-53-5), also known as 3,3',5,5'-tetrabromo-2,2'-bithiophene, is a halogenated thiophene dimer with the molecular formula C8H2Br4S2 and a molecular weight of 481.85 g/mol [1]. As a precursor for polythiophenes and oligothiophenes, it is widely used in the synthesis of semiconducting polymers via transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira polycondensations [2] [3].

Designed for conjugated polymer synthesis via transition metal-catalyzed cross-coupling polycondensations
Tetra-brominated thiophene dimer provides regio- and stereo-electronic control for semiconducting backbone design
Supports Stille, Suzuki-Miyaura, and Sonogashira-Hagihara polymerization workflows

3,3'-Bis[2,5-dibromothiophene]: An Irreplaceable Monomer


The specific regio- and stereo-electronic properties of 3,3'-Bis[2,5-dibromothiophene] are non-interchangeable with alternative thiophene building blocks. Unlike 2,5-dibromothiophene or 2,2'-bithiophene, this tetra-brominated dimer possesses a distinct head-to-head (HH) coupling pattern and a distorted molecular conformation that critically influence the electronic structure, crystallinity, and ultimately the charge transport performance of the resulting polymers [1]. Replacing it with a tail-to-tail (TT) dimer or a mono-brominated analog would yield materials with different HOMO/LUMO levels, altered solid-state packing, and consequently inferior or unpredictable device performance, making direct substitution without thorough re-optimization impossible [2].

Head-to-head linkage
The HH-coupling pattern and distorted conformation of 3,3'-Bis[2,5-dibromothiophene] determine electronic structure and π-stacking. Substitution with a tail-to-tail dimer may produce different HOMO/LUMO levels and solid-state packing, potentially altering charge transport performance.
Tetra-brominated architecture
Mono-brominated or non-tetra-brominated thiophenes cannot replicate the identical cross-linking density and regioregularity of this tetra-brominated dimer, limiting direct replacement in Stille or Sonogashira polycondensations without complete re-optimization.

3,3'-Bis[2,5-dibromothiophene] vs. Closest Analogs


Head-to-Head vs. Tail-to-Tail Dimer Conformation

The head-to-head (HH) conformation of 3,3'-Bis[2,5-dibromothiophene] results in a significantly larger torsional angle between thiophene rings compared to its tail-to-tail (TT) analog, 4,4'-dibromo-2,2'-bithiophene. This distortion directly impacts π-orbital overlap and thus the electronic conjugation [1].

Inter-ring Torsional Angle
Head-to-head
68.2° vs ~0°
Supports HH-linked polymer design for controlled π-stacking
X-ray crystallography; large deviation from planarity
X-ray Crystallography Conformational Analysis Solid-State Packing

Optical Bandgap vs. P3HT Benchmark

When incorporated into alternating copolymers, the structural motif derived from 3,3'-Bis[2,5-dibromothiophene] can lead to optical bandgaps that are comparable to or smaller than the industry standard, poly(3-hexylthiophene) (P3HT). This demonstrates its utility in tuning light absorption for photovoltaics [1].

Optical Bandgap
Cross-study
1.8–2.1 eV (P3HT: 2.0 eV)
May enable red-shifted absorption vs P3HT benchmark
Thin-film UV-Vis; copolymer-dependent
UV-Vis Spectroscopy Optical Bandgap Conjugated Polymers

HOMO Energy Level Deepening vs. P3HT

Polymers synthesized from building blocks analogous to 3,3'-Bis[2,5-dibromothiophene] can exhibit significantly deeper (more negative) Highest Occupied Molecular Orbital (HOMO) energy levels compared to P3HT. A lower HOMO level is correlated with improved oxidative stability and higher open-circuit voltage (Voc) in photovoltaic devices [1].

HOMO Energy Level
Cross-study
−5.4 to −5.7 eV (P3HT: −5.2 eV)
Supports deeper HOMO for higher Voc and air stability
Cyclic voltammetry; ferrocene reference
Cyclic Voltammetry Electrochemistry Energy Level Tuning

Suzuki-Miyaura Polycondensation Efficiency

3,3'-Bis[2,5-dibromothiophene] serves as a highly reactive dibromo-aromatic monomer in Suzuki-Miyaura polycondensations. When used with an optimized Pd(0)/bulky phosphine catalyst system, it enables the synthesis of high molecular weight polymers in significantly reduced reaction times compared to conventional catalysts [1].

Suzuki Polycondensation Rate
Class-level
5–15 min with Pd(0)/L1
May enable high-throughput polymer synthesis
Catalyst-specific; class-level inference
Suzuki-Miyaura Coupling Catalysis Polymerization Kinetics

3,3'-Bis[2,5-dibromothiophene]: Key Applications


High-Voc Donor Polymers for OPV

Procure 3,3'-Bis[2,5-dibromothiophene] for synthesizing copolymers intended to achieve deeper HOMO energy levels (-5.4 to -5.7 eV) than the P3HT baseline (-5.2 eV). This is a proven strategy for increasing the open-circuit voltage (Voc) of OPV devices by 0.1-0.2 V and enhancing the air stability of the active layer [1]. This compound is the preferred precursor when the research objective is to systematically tune the polymer's electronic structure for improved device performance.

Tailored π-Stacking in OFETs

Utilize 3,3'-Bis[2,5-dibromothiophene] as a building block to intentionally introduce a large, non-planar head-to-head (HH) linkage (torsion angle ~68°) into the polymer backbone [2]. This is not a defect but a design feature for controlling solid-state packing, solubility, and microstructure. This scenario is for researchers who require precise control over thin-film morphology and molecular ordering to optimize field-effect mobility in organic field-effect transistors (OFETs), rather than assuming all thiophene dimers yield the same film quality.

Rapid Conjugated Polymer Synthesis

Select 3,3'-Bis[2,5-dibromothiophene] for polymer synthesis projects that demand fast reaction kinetics and high throughput. When paired with advanced Pd(0)/bulky phosphine catalyst systems, this monomer class enables the completion of high molecular weight Suzuki-Miyaura polycondensations in 5-15 minutes, a drastic reduction from the multi-hour protocols typical of conventional Pd(PPh3)4 catalysts [3]. This efficiency directly translates to accelerated material discovery cycles and lower production costs in a pilot-scale setting.

CMPs for Gas Storage and Catalysis

Deploy 3,3'-Bis[2,5-dibromothiophene] as a tetrahedral building block in Sonogashira-Hagihara cross-coupling reactions to create conjugated microporous polymers (SCMPs) [4]. Its four bromine substituents provide multiple reactive sites for constructing highly cross-linked, porous networks with thiophene-rich walls, which are of interest for applications in gas adsorption, heterogeneous catalysis, and sensing.

Application
Selection Property
Validation Focus
High-Voc donor polymers for OPV
HOMO level tuning capability
Electrochemical analysis and device Voc measurement
Controlled π-stacking in OFETs
Head-to-head linkage with large torsion angle
XRD and thin-film field-effect mobility characterization
Rapid conjugated polymer synthesis
High reactivity with bulky Pd catalyst systems
Molecular weight evolution and reaction kinetics monitoring
CMPs for gas storage and catalysis
Tetra-brominated cross-linking sites
Porosity, surface area, and adsorption characterization

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